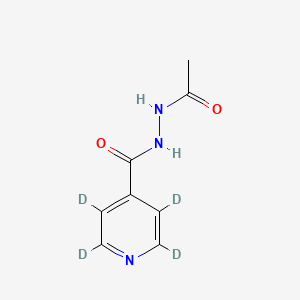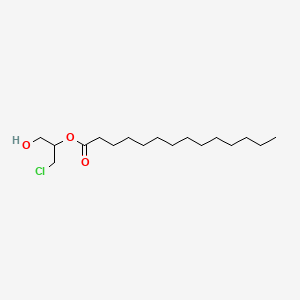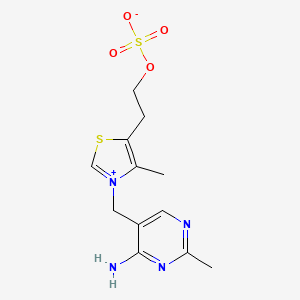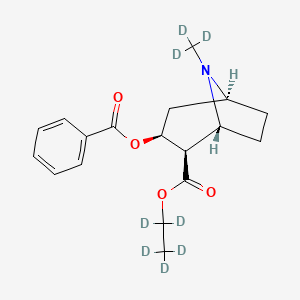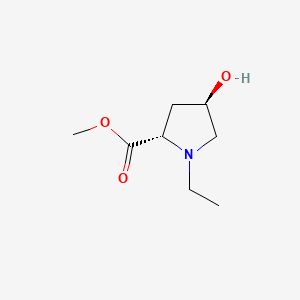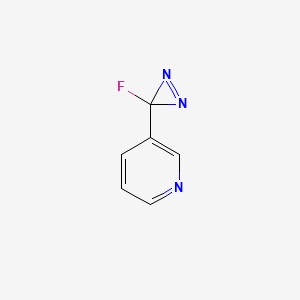
3-(3-Fluorodiazirin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorodiazirin-3-yl)pyridine is a diazirine compound that contains a fluorine atom and a pyridyl group. Diazirines are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can rapidly insert into nearby C–H, O–H, or N–H bonds, making diazirines valuable tools in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorodiazirin-3-yl)pyridine typically involves the introduction of a diazirine group into a fluorinated pyridine precursor. One common method is the Baltz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors can be reduced to amines and then used in the Baltz-Schiemann reaction to introduce the fluorine atom .
Industrial Production Methods
the general principles of diazirine synthesis, such as the use of stable precursors and controlled activation conditions, are likely to be applied in industrial settings .
化学反応の分析
Types of Reactions
3-(3-Fluorodiazirin-3-yl)pyridine undergoes various types of reactions, including:
Photochemical Reactions: Upon exposure to light (typically around 350-365 nm), the diazirine group can generate carbenes that insert into nearby bonds.
Thermal Reactions: Heating the compound (typically around 110-130°C) can also generate carbenes.
Substitution Reactions: The fluorine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Photochemical Activation: UV light sources (350-365 nm) are commonly used for photochemical activation.
Thermal Activation: Heating devices to maintain temperatures around 110-130°C.
Nucleophilic Reagents: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Carbene Insertion Products: The primary products formed from photochemical and thermal reactions are carbene insertion products into C–H, O–H, or N–H bonds.
Substitution Products: Products formed from nucleophilic substitution reactions involving the fluorine atom.
科学的研究の応用
3-(3-Fluorodiazirin-3-yl)pyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(3-Fluorodiazirin-3-yl)pyridine involves the generation of carbenes upon activation. These carbenes can insert into nearby C–H, O–H, or N–H bonds, forming new covalent bonds. The activation can be achieved through photochemical, thermal, or electrical stimulation . The molecular targets and pathways involved depend on the specific application and the nature of the bonds being targeted .
類似化合物との比較
3-(3-Fluorodiazirin-3-yl)pyridine can be compared with other diazirine compounds, such as:
Trifluoromethyl Aryl Diazirines: These compounds are widely used in biological target identification and are known for their high efficacy in carbene insertion reactions.
α-Fluoro Diazirines: These compounds have slightly higher activation temperatures compared to other diazirines.
α-Chloro and α-Methyl Diazirines: These compounds have lower activation temperatures compared to α-fluoro diazirines.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a pyridyl group, which can influence its reactivity and applications .
特性
CAS番号 |
141342-10-1 |
|---|---|
分子式 |
C6H4FN3 |
分子量 |
137.117 |
IUPAC名 |
3-(3-fluorodiazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H4FN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H |
InChIキー |
HMSVJQQKJPONAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2(N=N2)F |
同義語 |
Pyridine, 3-(3-fluoro-3H-diazirin-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)
